Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate
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Overview
Description
Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . It and its derivatives are essential heterocyclic compounds with a variety of properties and applications . Azetidines are four-membered nitrogen-containing heterocycles . They are used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method to make aminothiophene derivatives . Azetidines can be synthesized by the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis
Thiophene contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Azetidines are four-membered nitrogen-containing heterocycles .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as:
- Anti-inflammatory : Thiophene-based compounds have been found to have anti-inflammatory properties .
- Anti-psychotic : They have also been used in the treatment of psychotic disorders .
- Anti-arrhythmic : These compounds have been used to treat irregular heartbeats .
- Anti-anxiety : Thiophene derivatives have been used to alleviate anxiety .
- Anti-fungal : They have been used to treat fungal infections .
- Antioxidant : These compounds have been found to have antioxidant properties .
- Estrogen receptor modulating : Thiophene derivatives have been used to modulate estrogen receptors .
- Anti-mitotic : They have been used to inhibit cell division .
- Anti-microbial : These compounds have been used to kill or inhibit the growth of microorganisms .
- Kinases inhibiting : They have been used to inhibit kinases, enzymes that modify other proteins by chemically adding phosphate groups .
- Anti-cancer : Thiophene derivatives have been used in the treatment of cancer .
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs) , and in the fabrication of organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
Thiophene derivatives are used as corrosion inhibitors . They prevent the corrosion of metal surfaces by forming a protective layer on the surface.
Organic Synthesis
Thiophene derivatives are used in the synthesis of other organic compounds . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents , and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .
Metal Complexing Agents
Thiophene derivatives act as metal complexing agents . They form complexes with metal ions, which can be used in various applications such as catalysis, materials science, and medicine.
Development of Insecticides
Thiophene derivatives are used in the development of insecticides . They are used to control pests in agriculture and to protect stored products from damage.
Future Directions
properties
IUPAC Name |
ethyl 4-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-2-23-16(22)18-7-5-17(6-8-18)14(20)12-10-19(11-12)15(21)13-4-3-9-24-13/h3-4,9,12H,2,5-8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAHCBKOSVBJEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate |
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